

Application Note: Analysis of Calcium Adipate using Fourier-Transform Infrared (FTIR) Spectroscopy

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Compound of Interest

Compound Name: Calcium adipate

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and data interpretation guide for the characterization of **calcium adipate** using Fourier-Transform Infrared (FTIR) spectroscopy.

Introduction

Calcium adipate, the calcium salt of adipic acid, is utilized in various industrial applications, including as a food additive, a stabilizer in polymers, and in pharmaceutical formulations. FTIR spectroscopy is a rapid, non-destructive analytical technique that provides information about the molecular structure and functional groups present in a sample. This application note outlines the methodology for obtaining and interpreting the FTIR spectrum of **calcium adipate**, which is crucial for quality control, raw material identification, and formulation development.

The formation of **calcium adipate** from adipic acid involves the deprotonation of the carboxylic acid groups, leading to characteristic changes in the infrared spectrum. Specifically, the broad O-H stretching band of the carboxylic acid disappears, and the C=O stretching vibration shifts to lower wavenumbers, splitting into asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻).

Experimental Protocol

This section details the procedure for analyzing a solid sample of **calcium adipate** using the Attenuated Total Reflectance (ATR)-FTIR technique. ATR is a common method for solid samples as it requires minimal sample preparation.

2.1. Instrumentation

- FTIR Spectrometer (e.g., Thermo Scientific Nicolet iS5, Bruker Alpha) equipped with a diamond ATR accessory.[1][2]

2.2. Sample Preparation

- Ensure the diamond crystal of the ATR accessory is clean. Clean it with a suitable solvent like isopropanol and wipe it dry with a soft, lint-free tissue.
- Place a small amount of the powdered **calcium adipate** sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[3]
- Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[3]

2.3. Data Acquisition

- Spectral Range: 4000 - 400 cm^{-1} [2]
- Resolution: 4 cm^{-1} [1][2]
- Number of Scans: 32 scans are typically co-added to improve the signal-to-noise ratio.[1]
- Background Scan: Perform a background scan with a clean, empty ATR crystal before running the sample.
- Sample Scan: Acquire the FTIR spectrum of the **calcium adipate** sample.
- Data Processing: The resulting spectrum should be displayed in absorbance mode.

Data Presentation: Characteristic FTIR Peaks of Calcium Adipate

The FTIR spectrum of **calcium adipate** is characterized by the absence of the broad O-H stretch of carboxylic acids and the appearance of strong bands corresponding to the carboxylate group. The following table summarizes the expected characteristic absorption bands.

Wavenumber (cm ⁻¹)	Vibrational Mode	Description
~2940 - 2850	C-H Stretching (asymmetric and symmetric)	Aliphatic C-H stretches from the methylene groups in the adipate backbone. [4] [5]
~1570 - 1540	Carboxylate Asymmetric Stretching ($\nu_{as}(\text{COO}^-)$)	Strong absorption characteristic of the deprotonated carboxyl group coordinated to the calcium ion. [4]
~1470 - 1410	Carboxylate Symmetric Stretching ($\nu_s(\text{COO}^-)$) & CH ₂ Bending	Strong absorption from the symmetric stretching of the carboxylate group, often coupled with CH ₂ scissoring vibrations. [4] [5]
Below 1000	C-C Stretching and other skeletal vibrations	Fingerprint region with various C-C stretching and bending modes.

Note: The exact peak positions may vary slightly depending on the sample's physical state (e.g., hydration, crystallinity).

Workflow Diagram

The following diagram illustrates the logical workflow for the FTIR analysis of **calcium adipate**.

Caption: Experimental workflow for FTIR analysis of **calcium adipate**.

Interpretation of Results

The key to confirming the identity of **calcium adipate** is to observe the characteristic shifts from the spectrum of adipic acid.

- Disappearance of O-H Stretch: The broad absorption band from approximately 3300 to 2500 cm^{-1} , characteristic of the carboxylic acid O-H stretching in adipic acid, should be absent in the spectrum of **calcium adipate**.^[6]
- Disappearance of C=O Stretch of the Acid: The intense carbonyl (C=O) stretching peak of adipic acid, typically found around 1700 cm^{-1} , will disappear.^[6]
- Appearance of Carboxylate Bands: The presence of two strong, distinct bands for the asymmetric ($\sim 1570\text{-}1540\text{ cm}^{-1}$) and symmetric ($\sim 1470\text{-}1410\text{ cm}^{-1}$) stretching of the carboxylate (COO^-) group confirms the formation of the calcium salt.^[4]
- C-H Stretching: The aliphatic C-H stretching vibrations from the backbone of the adipate molecule will be present in the 2940-2850 cm^{-1} region.^{[4][5]}

By following this protocol and understanding the key spectral features, researchers can effectively use FTIR spectroscopy to identify and characterize **calcium adipate** for various scientific and industrial purposes.

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- To cite this document: BenchChem. [Application Note: Analysis of Calcium Adipate using Fourier-Transform Infrared (FTIR) Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1218920#fourier-transform-infrared-ftir-spectroscopy-of-calcium-adipate>]

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